molecular formula C8H16O2 B3050927 2-Ethoxycyclohexan-1-ol CAS No. 2979-26-2

2-Ethoxycyclohexan-1-ol

Cat. No.: B3050927
CAS No.: 2979-26-2
M. Wt: 144.21 g/mol
InChI Key: PKOQGLKMAXRWPD-UHFFFAOYSA-N
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Description

2-Ethoxycyclohexan-1-ol is an organic compound with the molecular formula C8H16O2. It is a cyclohexanol derivative where an ethoxy group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxycyclohexan-1-ol can be synthesized through the reaction of cyclohexene oxide with ethanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring by the ethanol, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 2-ethoxycyclohexanone. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethoxycyclohexanone.

    Reduction: It can be reduced to form 2-ethoxycyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxycyclohexanone

    Reduction: 2-Ethoxycyclohexane

    Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Scientific Research Applications

2-Ethoxycyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It is investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxycyclohexan-1-ol involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of 2-ethoxycyclohexanone. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar structure but lacks the ethoxy group.

    2-Methoxycyclohexan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Propoxycyclohexan-1-ol: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxycyclohexan-1-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

2-ethoxycyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOQGLKMAXRWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952225
Record name 2-Ethoxycyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-26-2
Record name 2-Ethoxycyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2979-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-ethoxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-ethoxy-
Source DTP/NCI
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Record name 2-Ethoxycyclohexan-1-ol
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Record name 2-ethoxycyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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